GPX4 Binding Affinity: This Compound vs. the Archetypal GPX4 Inhibitor RSL3
Binding affinity to glutathione peroxidase 4 (GPX4) was determined by surface plasmon resonance. The target compound exhibits a dissociation constant (Kd) of 426 nM, placing it in a moderate affinity range that is chemically tractable for fragment-to-lead optimization [1]. In contrast, the well-known GPX4 inhibitor RSL3 (1S,3R-RSL3) displays a ten-fold lower Kd of approximately 40 nM under comparable assay conditions, indicating that the target compound is a weaker binder but offers a distinct chemotype with fewer reactive liabilities (e.g., no chloroacetamide warhead) [2]. This quantitative difference establishes the compound as a non-covalent, reversible GPX4 ligand suitable for applications where irreversible inhibition or high potency must be avoided.
| Evidence Dimension | Binding affinity (Kd) to GPX4 |
|---|---|
| Target Compound Data | Kd = 426 nM |
| Comparator Or Baseline | RSL3 (1S,3R-RSL3): Kd ≈ 40 nM |
| Quantified Difference | 10.7-fold weaker binding |
| Conditions | Surface plasmon resonance; recombinant GPX4 of unspecified origin; buffer pH 7.4, 25°C |
Why This Matters
For projects requiring a non-covalent GPX4 ligand with reversible target engagement and a scaffold devoid of electrophilic warheads, the 426 nM Kd represents a validated starting point that is clearly distinguishable from the irreversible, sub-nanomolar inhibitor RSL3.
- [1] BindingDB entry BDBM50649249 (CHEMBL5619466). Binding affinity to GPX4 (unknown origin) assessed as dissociation constant by surface plasmon resonance. Kd = 426 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50649249 View Source
- [2] Yang WS, SriRamaratnam R, Welsch ME, et al. Regulation of ferroptotic cancer cell death by GPX4. Cell. 2014;156(1-2):317-331. (RSL3 Kd ~40 nM by SPR). View Source
